molecular formula C54H87O26S- B1209559 Rotundioside B CAS No. 99633-18-8

Rotundioside B

Cat. No.: B1209559
CAS No.: 99633-18-8
M. Wt: 1184.3 g/mol
InChI Key: ZUXZMGHPLSOYHC-JYJHDFCMSA-M
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Description

Rotundioside B is a triterpenoid glycoside (saponin) primarily isolated from Bupleurum rotundifolium . It has been extensively studied for its anti-inflammatory and anti-proliferative properties . Structurally, it consists of a triterpene aglycone core linked to sugar moieties, a common feature in bioactive saponins.

Properties

CAS No.

99633-18-8

Molecular Formula

C54H87O26S-

Molecular Weight

1184.3 g/mol

IUPAC Name

[(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-8a-[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxycarbonyl-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl] sulfate

InChI

InChI=1S/C54H88O26S/c1-49(2)14-16-54(17-15-52(6)23(24(54)18-49)8-9-30-51(5)12-11-31(80-81(69,70)71)50(3,4)29(51)10-13-53(30,52)7)48(68)79-46-42(67)38(63)35(60)28(77-46)22-73-47-43(39(64)33(58)26(20-56)75-47)78-45-41(66)37(62)34(59)27(76-45)21-72-44-40(65)36(61)32(57)25(19-55)74-44/h8,24-47,55-67H,9-22H2,1-7H3,(H,69,70,71)/p-1/t24-,25+,26+,27+,28+,29-,30+,31-,32+,33+,34+,35+,36-,37-,38-,39-,40+,41+,42+,43+,44+,45-,46-,47+,51-,52+,53+,54-/m0/s1

InChI Key

ZUXZMGHPLSOYHC-JYJHDFCMSA-M

SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OS(=O)(=O)[O-])C)C)C2C1)C)C(=O)OC6C(C(C(C(O6)COC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O)O)O)O)C

Isomeric SMILES

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)O)O)O)O)C)C)(C)C)OS(=O)(=O)[O-]

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OS(=O)(=O)[O-])C)C)C2C1)C)C(=O)OC6C(C(C(C(O6)COC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O)O)O)O)C

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparative Analysis of this compound and Similar Compounds

Compound Source Binding Energy (BE, kcal/mol) Biological Activity Score (BAS) Key Interactions with RdRp Drug-Likeness (Lipinski's Rule)
This compound Bupleurum rotundifolium -9.5 0.11 H-bonds with ASP452, SER501, ALA554, etc. Violates (high molecular weight)
Ginsenoside Ro Panax ginseng -9.4 0.15 Hydrophobic interactions with RdRp pocket Violates (polar surface area)
Trigofoenoside G Trigonella foenum-graecum -9.3 0.18 H-bonds with ASP452, LYS500, ALA558 Compliant
Myricetin Various plants -8.9 0.85 Multiple H-bonds with catalytic residues Compliant
Hippomanin A Hippophae rhamnoides -9.1 0.78 Stabilizes RdRp via π-π stacking Compliant

Key Findings

Binding Affinity: this compound exhibits the strongest binding energy (-9.5 kcal/mol) among triterpenoid saponins, surpassing Ginsenoside Ro (-9.4 kcal/mol) and Trigofoenoside G (-9.3 kcal/mol) . This suggests superior theoretical efficacy in inhibiting RdRp. However, flavonoids like Myricetin and Hippomanin A show higher BAS (0.85 and 0.78, respectively), indicating better bioavailability despite slightly lower BE .

Drug-Likeness: this compound and Ginsenoside Ro violate Lipinski's rules due to high molecular weight (>500 Da) and excessive polar surface area, limiting oral bioavailability . In contrast, Trigofoenoside G adheres to drug-likeness criteria, making it a more viable candidate for preclinical development .

Mechanistic Differences :

  • This compound forms hydrogen bonds with multiple catalytic residues (e.g., ASP452, SER501) in RdRp, disrupting viral replication .
  • Myricetin and Hippomanin A, while structurally distinct, achieve similar inhibition via π-π stacking and hydrophobic interactions .

Q & A

How can researchers formulate a focused research question on Rotundioside B's mechanisms of action while aligning with broader research aims?

  • Methodological Answer : Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) and PICO (Population, Intervention, Comparison, Outcome) to structure the question. For example: "How does this compound modulate [specific pathway] in [cell line/organism], and how does this compare to structurally analogous saponins?" Ensure alignment with the research aim (e.g., elucidating anti-inflammatory properties) and refine iteratively through literature gaps .

Q. What experimental design principles should guide isolation and characterization studies of this compound?

  • Methodological Answer :
  • Extraction : Use polarity-guided fractionation (e.g., ethanol/water gradients) with quality control via HPLC-PDA-MS .
  • Characterization : Combine NMR (¹H, ¹³C, 2D experiments) and HRMS for structural elucidation. Cross-validate with existing spectral libraries .
  • Reproducibility : Document solvent ratios, column specifications, and instrumentation parameters in supplementary materials .

Q. How to conduct a systematic literature review to identify gaps in this compound research?

  • Methodological Answer :
  • Databases : Search PubMed, SciFinder, and Web of Science using keywords (e.g., "this compound," "bioactivity," "synthesis").
  • Inclusion Criteria : Prioritize peer-reviewed studies with mechanistic data (IC50 values, in vivo models).
  • Gap Analysis : Tabulate conflicting findings (e.g., divergent cytotoxicity results) for further investigation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound (e.g., cytotoxic vs. cytoprotective effects)?

  • Methodological Answer :
  • Comparative Assays : Replicate experiments under standardized conditions (cell lines, exposure time, dosage).
  • Contextual Variables : Control for cell passage number, serum concentration, and solvent effects (e.g., DMSO vs. ethanol).
  • Statistical Analysis : Apply ANOVA with post-hoc tests to assess inter-study variability .

Q. What strategies optimize the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?

  • Methodological Answer :
  • Semi-Synthesis : Start with the native compound; modify hydroxyl groups via regioselective acetylation or glycosylation.
  • Analytical Workflow : Use LC-MS/MS to track reaction intermediates and UPLC-PDA for purity assessment (>95%).
  • SAR Validation : Test derivatives in parallel assays (e.g., NF-κB inhibition) with positive/negative controls .

Q. How to design a multi-omics approach to study this compound's systemic effects?

  • Methodological Answer :
  • Transcriptomics : RNA-seq of treated vs. untreated cells (dose-dependent).
  • Metabolomics : LC-HRMS profiling to identify altered pathways (e.g., lipid metabolism).
  • Integration : Use bioinformatics tools (KEGG, STRING) to map cross-omics interactions .

Data Management & Ethical Considerations

Q. What are best practices for ensuring reproducibility in this compound research?

  • Methodological Answer :
  • Data Sharing : Deposit raw spectra, chromatograms, and datasets in repositories like Zenodo or Figshare with CC-BY licenses .
  • Metadata Standards : Include experimental conditions (temperature, humidity), instrument calibration dates, and batch numbers .

Q. How to address ethical challenges in preclinical studies involving this compound?

  • Methodological Answer :
  • Animal Models : Follow ARRIVE guidelines for in vivo studies (sample size justification, randomization).
  • Human Cell Lines : Obtain IRB approval for primary cell use and disclose sourcing (e.g., ATCC) in methods .

Tables for Methodological Reference

Analytical Technique Application in this compound Research Key Parameters
HPLC-PDA-MSPurity assessment, metabolite profilingColumn: C18; Flow rate: 0.5 mL/min
¹H/¹³C NMRStructural elucidationSolvent: CD3OD; Frequency: 600 MHz
LC-HRMSMetabolomics, derivative characterizationResolution: >30,000; Scan range: m/z 50–1200

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